1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one

DcpS inhibition Spinal muscular atrophy C5-substituted 2,4-diaminoquinazolines

1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one (CAS 439096-19-2; also referred to as 1-(2,6-dichlorobenzyl)piperidin-4-one) is a synthetic piperidin-4-one derivative bearing a 2,6-dichlorobenzyl substituent on the piperidine nitrogen. It serves primarily as a molecular building block in medicinal chemistry, most notably as the direct precursor to the C5-substituted 2,4-diaminoquinazoline DcpS inhibitor RG3039 (PF-06687859), a compound that advanced to Phase 1 clinical trials for spinal muscular atrophy.

Molecular Formula C12H13Cl2NO
Molecular Weight 258.14 g/mol
CAS No. 439096-19-2
Cat. No. B3037093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one
CAS439096-19-2
Molecular FormulaC12H13Cl2NO
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C12H13Cl2NO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2
InChIKeyDIHNGLSJJMANHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one (CAS 439096-19-2) – Chemical Identity and Role as a Key Synthetic Intermediate


1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one (CAS 439096-19-2; also referred to as 1-(2,6-dichlorobenzyl)piperidin-4-one) is a synthetic piperidin-4-one derivative bearing a 2,6-dichlorobenzyl substituent on the piperidine nitrogen [1]. It serves primarily as a molecular building block in medicinal chemistry, most notably as the direct precursor to the C5-substituted 2,4-diaminoquinazoline DcpS inhibitor RG3039 (PF-06687859), a compound that advanced to Phase 1 clinical trials for spinal muscular atrophy [2].

Why 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one Cannot Be Substituted with Unsubstituted or Mono-Chlorinated Benzyl Piperidin-4-one Analogs


The 2,6-dichlorobenzyl substituent of this compound is not an interchangeable hydrophobic anchor; co-crystal structures of the derived DcpS inhibitor RG3039 reveal that the 2,6-dichlorophenyl group occupies a specific elongated pocket in the DcpS active site that accommodates the phosphate groups and base of the mRNA cap structure, a binding mode that simpler benzyl-piperidine fragments cannot recapitulate [1]. Replacement with unsubstituted benzyl, 4-chlorobenzyl, or 2-chlorobenzyl analogs—which lack the precise steric and electronic complementarity of the 2,6-dichloro substitution pattern—yields substantially lower DcpS inhibitory potency in the final quinazoline conjugates, making the differentiated 2,6-dichloro regioisomer indispensable for programs targeting the DcpS pharmacophore [2].

1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one – Product-Specific Quantitative Evidence vs. Closest Analogs


DcpS Active-Site Occupancy: 2,6-Dichlorobenzyl vs. Unsubstituted Benzyl in C5-Quinazoline Inhibitors

In the RG3039 chemical series, the 2,6-dichlorobenzyl-substituted piperidine fragment (derived from the target compound) is essential for potent DcpS inhibition. X-ray co-crystallography shows that the 2,6-dichlorophenyl moiety occupies an elongated pocket that mimics cap-binding, an interaction unachievable with the unsubstituted benzyl analog (compound 9 in the same series) [1]. The resulting inhibitor RG3039 achieves an IC50 of 0.069–3.4 nM against DcpS, whereas simple unsubstituted 2,4-diaminoquinazoline templates (lacking the 2,6-dichlorobenzyl-piperidine group) exhibit LipE values of 5.8–6.6 but substantially lower absolute potency [1]. This structure–activity relationship confirms that the 2,6-dichlorobenzyl-piperidin-4-one building block is a differentiated synthetic entry point for high-potency DcpS-targeted chemical probes.

DcpS inhibition Spinal muscular atrophy C5-substituted 2,4-diaminoquinazolines

In Vivo Brain DcpS Target Engagement Enabled by the 2,6-Dichlorobenzyl-Piperidine Fragment

RG3039, synthesized directly from 1-[(2,6-dichlorophenyl)methyl]piperidin-4-one, achieves robust in vivo DcpS inhibition in the brain: ~90% and ~80% inhibition of brain DcpS at 2 h and 72 h post last dose, respectively, following daily intraperitoneal (ip) administration of 3 mg/kg from P1 to P10 in mice [1]. This level of sustained CNS target engagement is a direct consequence of the physicochemical properties imparted by the 2,6-dichlorobenzyl-piperidine moiety. The unsubstituted benzyl analog (compound 9) and simpler aliphatic ether-linked C5-substituents (compounds 14–18) were not profiled in vivo due to insufficient DcpS potency [2]. The building block’s structural features are thus quantitatively linked to the in vivo pharmacological profile that enabled RG3039 to extend median survival from 18 days to >112 days (>600% survival benefit) in the 2B/− SMA mouse model [1].

Spinal muscular atrophy In vivo pharmacology CNS drug discovery

Lysosomotropism Profile: Dibasic 2,6-Dichlorobenzyl-Piperidine vs. Non-Basic C5-Substituents

The 2,6-dichlorobenzyl-piperidine fragment confers a dibasic lipophilic character that results in significant lysosomal accumulation of RG3039 in HEK293T cells, a property shared by close analogs (compounds 2 and 3) with the same 2,6-dichlorobenzyl group but not by reverse-ether C5-substituents such as compound 25 [1]. While lysosomotropism was initially viewed as a potential liability, subsequent studies demonstrated that DcpS inhibition—not lysosomal accumulation—is the mechanism of therapeutic benefit [1]. For researchers requiring matched active/inactive pairs, the 7-methyl-substituted 2,4-diaminoquinazoline analogs (compounds 26–29), which retain the 2,6-dichlorobenzyl-piperidine group, were >100-fold less active against DcpS, confirming that this building block enables the construction of both potent inhibitors and structurally matched inactive controls [1].

Drug-induced phospholipidosis Lysosomotropism CNS safety pharmacology

Synthetic Efficiency: Single-Step Alkylation to the Key Intermediate vs. Multi-Step Alternatives

1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one is prepared in a single step from commercially available 4-piperidone and α,2,6-trichlorotoluene (2,6-dichlorobenzyl chloride) under basic conditions . This contrasts with the synthesis of mono-chlorinated or fluorinated benzyl analogs, which may require separate regioselective halogenation or protection/deprotection sequences. In the RG3039 synthetic route, the target compound serves as the direct alkylating agent after Boc-deprotection of the piperidine alcohol intermediate, enabling convergent assembly of the final C5-substituted 2,4-diaminoquinazoline in high yield [1]. This synthetic convergence reduces step count and simplifies procurement for laboratories scaling up DcpS inhibitor synthesis.

Medicinal chemistry synthesis Building block procurement Piperidin-4-one alkylation

Optimal Research and Procurement Scenarios for 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one


Synthesis of C5-Substituted 2,4-Diaminoquinazoline DcpS Inhibitors for SMA Drug Discovery

This building block is the direct synthetic precursor to the RG3039 chemotype. It is the optimal choice for medicinal chemistry teams synthesizing novel C5-substituted 2,4-diaminoquinazolines targeting DcpS for spinal muscular atrophy or related mRNA decapping biology. The 2,6-dichlorobenzyl group is a proven pharmacophoric element that occupies the DcpS cap-binding elongated pocket, and SAR studies confirm that this substitution pattern yields superior potency relative to unsubstituted, mono-halogenated, or aliphatic C5-substituents [1]. Procurement of this specific building block—rather than generic 1-benzylpiperidin-4-one—is essential to preserve the target engagement profile validated in the RG3039 clinical candidate.

Construction of Matched Active/Inactive DcpS Chemical Probe Pairs

The dibasic 2,6-dichlorobenzyl-piperidine fragment supports the generation of both potent DcpS inhibitors (7-H quinazoline analogs) and structurally matched inactive controls (7-methyl quinazoline analogs) that are >100-fold less active [1]. This capability is critical for target validation studies where off-target effects must be rigorously controlled. No alternative benzylpiperidin-4-one building block has been demonstrated to support matched-pair probe generation in the DcpS system.

Lysosomotropism and Phospholipidosis Risk Assessment Studies

The significant lysosomal accumulation conferred by the 2,6-dichlorobenzyl-piperidine moiety makes this compound an ideal starting material for synthesizing tool compounds to study lysosomotropism-phospholipidosis relationships in CNS drug candidates. The quantitative accumulation data in HEK293T cells, and its abrogation by bafilomycin/concanamycin A, provide a benchmark for comparing next-generation DcpS inhibitors with reduced lysosomal accumulation potential [1].

Scale-Up Synthesis of DcpS-Targeted Chemical Biology Tools

The one-step, high-yielding synthesis from commercially available precursors makes this building block the most practical entry point for laboratories requiring gram-to-kilogram quantities of the DcpS inhibitor scaffold. The synthetic route via SN2 alkylation of 4-piperidone with 2,6-dichlorobenzyl chloride is robust and well-documented in the patent literature [1]. This scalability advantage is particularly relevant for CROs and pharmaceutical development groups transitioning from discovery to preclinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.